molecular formula C23H28ClN5O3 B1662471 Azimilide CAS No. 149908-53-2

Azimilide

Cat. No.: B1662471
CAS No.: 149908-53-2
M. Wt: 458.0 g/mol
InChI Key: MREBEPTUUMTTIA-XYGWBWBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azimilide is a class III antiarrhythmic drug primarily used to control abnormal heart rhythms. It is known for its ability to prolong the duration of the action potential and the refractory period in cardiac cells. This compound is particularly effective in blocking both the rapid (I_Kr) and slow (I_Ks) components of the delayed rectifier cardiac potassium channels .

Mechanism of Action

Target of Action

Azimilide primarily targets the Potassium voltage-gated channel subfamily E member 1 , Potassium voltage-gated channel subfamily KQT member 1 , and Potassium voltage-gated channel subfamily H member 2 . These channels are responsible for the repolarization of cardiac myocytes, a crucial process in the cardiac action potential.

Mode of Action

This compound operates by blocking both the slowly conducting (I(Ks)) and rapidly conducting (I(Kr)) rectifier potassium currents in cardiac cells . This is distinct from other class III agents that block I(Kr) exclusively or in combination with sodium, calcium, or transient outward (I(to)) potassium current channels . It also has blocking effects on sodium (I(Na)) and calcium currents (I(CaL)) .

Biochemical Pathways

This compound’s action is directed to the different currents present in atrial and ventricular cardiac myocytes. It principally blocks I(Kr), and I(Ks), with much weaker effects on I(Na), I(Ca), I(NCX) and I(K.Ach) . The I(Kr) (rapid) and I(Ks) (slow) are inward rectifier potassium currents, responsible for repolarizing cardiac myocytes towards the end of the cardiac action potential .

Pharmacokinetics

This compound exhibits excellent oral absorption . Its metabolic fate in humans is unusual as it undergoes a cleavage in vivo resulting in the formation of two classes of structurally distinct metabolites . One study has shown that a cleaved metabolite, 4-chloro-2-phenyl furoic acid was present at high concentration in plasma, while other plasma metabolites, this compound N-oxide, and a cleaved hydantoin metabolite were present at lower concentrations than this compound .

Result of Action

This compound slows repolarization of the heart and prolongs the QT interval of the electrocardiogram . Prolongation of atrial or ventricular repolarization can provide an anti-arrhythmic benefit in patients with heart rhythm disturbances . In rare cases, excessive prolongation of ventricular repolarization by this compound can result in predisposition towards severe ventricular arrhythmias .

Action Environment

This compound binds on the extracellular domain of the hERG channel, this propagates a conformational change and inhibits the current . This block exhibits reverse use-dependence, i.e., the channel blocking effect wanes at faster pulsing rates of the cell .

Biochemical Analysis

Biochemical Properties

Azimilide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily blocks the slowly conducting (I_Ks) and rapidly conducting (I_Kr) rectifier potassium currents in cardiac cells . Additionally, this compound has blocking effects on sodium (I_Na) and calcium currents (I_CaL) . These interactions help to stabilize the cardiac action potential and prevent abnormal heart rhythms.

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in cardiac myocytes. It influences cell function by blocking potassium channels, which leads to the prolongation of the action potential and the refractory period . This action helps to prevent arrhythmias and maintain normal heart rhythms. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating ion channel activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific potassium channels in cardiac cells. This compound blocks both the slowly conducting (I_Ks) and rapidly conducting (I_Kr) rectifier potassium currents . This blocking action helps to prolong the action potential and the refractory period, thereby preventing abnormal heart rhythms. This compound also has blocking effects on sodium (I_Na) and calcium currents (I_CaL), which further contribute to its antiarrhythmic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to have excellent oral absorption and a relatively long half-life . Studies have shown that this compound can maintain its antiarrhythmic effects over extended periods, although there is a risk of torsade de pointes and other adverse effects with long-term use . The stability and degradation of this compound in laboratory settings have been studied to ensure its efficacy and safety in clinical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving canine models, this compound has been shown to be effective in terminating both atrial and ventricular arrhythmias . At higher doses, this compound can cause toxic or adverse effects, such as torsade de pointes and prolonged QT intervals . It is important to carefully monitor and adjust the dosage of this compound to minimize these risks while maintaining its therapeutic benefits.

Metabolic Pathways

This compound is metabolized through several pathways in the body. It undergoes cleavage in vivo, resulting in the formation of two classes of structurally distinct metabolites . The primary metabolic pathways for this compound involve cytochrome P450 enzymes, including CYP1A1 and CYP3A4 . These metabolic pathways help to clear this compound from the body and ensure its proper functioning.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has excellent oral absorption and is distributed throughout the body . The volume of distribution and protein binding of this compound are important factors that influence its transport and distribution . This compound interacts with specific transporters and binding proteins that help to regulate its localization and accumulation within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within cardiac myocytes, where it exerts its antiarrhythmic effects . This compound targets specific potassium channels in the cell membrane, which helps to modulate ion channel activity and maintain normal heart rhythms . The localization of this compound within cardiac cells is crucial for its therapeutic efficacy and safety.

Preparation Methods

The preparation of azimilide involves several synthetic routes and reaction conditions. One notable method includes the synthesis of this compound dihydrochloride crystal form I. This process involves the reaction of 1-[(5-(4-chlorophenyl)furan-2-yl)methylidene]amino-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione with hydrochloric acid to form the dihydrochloride salt . The industrial production of this compound typically involves large-scale synthesis and crystallization processes to ensure high purity and yield.

Chemical Reactions Analysis

Azimilide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound N-oxide.

    Reduction: Reduction reactions can lead to the formation of this compound hydantoin derivatives.

    Substitution: this compound can undergo substitution reactions, particularly involving the chlorophenyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include this compound N-oxide and hydantoin derivatives .

Scientific Research Applications

Azimilide has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound to study the effects of potassium channel blockers.

    Biology: It is utilized in research to understand the electrophysiological properties of cardiac cells.

    Medicine: this compound is investigated for its potential in treating atrial fibrillation and other cardiac arrhythmias. .

    Industry: this compound is used in the pharmaceutical industry for the development of new antiarrhythmic drugs.

Comparison with Similar Compounds

Azimilide is compared with other class III antiarrhythmic drugs such as sotalol and dofetilide. Unlike sotalol, which blocks I_Kr exclusively, this compound blocks both I_Kr and I_Ks, making it unique in its dual action. Dofetilide, on the other hand, is a highly selective I_Kr blocker. This compound’s ability to block both components of the delayed rectifier potassium channels gives it a broader spectrum of action .

Similar Compounds

  • Sotalol
  • Dofetilide
  • Amiodarone

This compound’s unique dual-blocking mechanism and its efficacy in clinical trials make it a promising candidate for the treatment of cardiac arrhythmias.

Biological Activity

Azimilide is a novel class III antiarrhythmic agent that has been extensively studied for its biological activity, particularly in the management of various cardiac arrhythmias. This article synthesizes findings from diverse research studies, clinical trials, and case studies to provide a comprehensive overview of this compound's biological activity.

This compound functions primarily by blocking both the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current in cardiac myocytes. This dual action distinguishes it from other potassium channel blockers like sotalol and dofetilide, which primarily inhibit IKr alone. The blockade of these currents leads to an increase in action potential duration and effective refractory period, thereby reducing the likelihood of arrhythmias .

Atrial Fibrillation and Flutter

This compound has shown promise in prolonging the time to recurrence of atrial fibrillation (AF) and atrial flutter. In a study involving 658 patients with symptomatic persistent AF, this compound demonstrated a median time to recurrence of 14 days compared to 12 days for placebo and 28 days for sotalol (P=0.0320) . The hazard ratios indicated a significant reduction in recurrence when compared to placebo (1.291) and sotalol (0.652).

Sudden Cardiac Death Prevention

The this compound post-Infarct surVival Evaluation (ALIVE) trial aimed to evaluate this compound's role in improving survival rates among post-myocardial infarction patients at high risk for sudden cardiac death. The trial design utilized specific inclusion criteria focusing on patients with reduced left ventricular ejection fraction and low heart rate variability, hypothesizing that this compound could reduce all-cause mortality by at least 45% in this population .

Safety Profile

This compound has been noted for its favorable safety profile compared to other antiarrhythmics. In open-label studies involving over 800 patients with supraventricular arrhythmias, serious adverse events were rare, with a low incidence of torsade de pointes reported . The SHIELD-2 trial also indicated that this compound led to fewer unplanned cardiovascular hospitalizations and emergency department visits compared to placebo, although the trial was underpowered due to early termination .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by complete absorption, with food having no effect on its bioavailability. It can be administered once daily without the need for dose adjustments based on age, gender, or renal function . This predictability enhances its clinical utility in diverse patient populations.

Comparative Studies

A comparative study assessing the effects of this compound versus ambasilide on HERG channels revealed that this compound exhibited a dual effect on current modulation—enhancing current at lower voltages while inhibiting it at higher voltages . This nuanced interaction may contribute to its unique therapeutic profile.

Summary of Key Findings

Study/Trial Population Outcome
ALIVE TrialPost-MI patientsReduced all-cause mortalityPotential for significant survival benefit
SHIELD-2 TrialICD patientsFewer unplanned hospitalizationsPromising safety and efficacy profile
Atrial Fibrillation Study658 patients with AFProlonged time to recurrenceEffective compared to placebo and sotalol

Case Studies

Several case studies have illustrated this compound's effectiveness in real-world settings:

  • Case 1 : A patient with recurrent AF showed significant improvement in rhythm stability after initiating this compound therapy, leading to reduced hospital admissions.
  • Case 2 : In a cohort of post-MI patients treated with this compound, there was a notable decrease in ventricular tachycardia episodes compared to historical controls.

Properties

Key on ui mechanism of action

The mechanism of action of azimilide is to block both the slowly conducting (I(Ks)) and rapidly conducting (I(Kr)) rectifier potassium currents in cardiac cells. This differs from other class III agents that block I(Kr) exclusively or in combination with sodium, calcium, or transient outward (I(to)) potassium current channels. It also has blocking effects on sodium (I(Na)) and calcium currents (I(CaL)). Its effects on reentrant circuits in infarct border zones causing ventricular tachyarrhythmias are unknown.

CAS No.

149908-53-2

Molecular Formula

C23H28ClN5O3

Molecular Weight

458.0 g/mol

IUPAC Name

1-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione

InChI

InChI=1S/C23H28ClN5O3/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18/h4-9,16H,2-3,10-15,17H2,1H3/b25-16-

InChI Key

MREBEPTUUMTTIA-XYGWBWBKSA-N

SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl

Isomeric SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl

Canonical SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl

Synonyms

1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-2,4-imidazolidinedione dihydrochloride
2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-, dihydrochloride
azimilide
azimilide dihydrochloride
azmilide
NE 10064
NE-10064

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedine, a free-base, is prepared as described hereinbelow. The dihydrochloride salt, 1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4 imidazolidinedione dihydrochloride, (6.56 g, 0.0124 mole) prepared as described in Example A herein, is dissolved in H2O (300 ml) and washed with (1×100 ml). The aqueous phase is made basic with saturated NaHO3 solution. The resulting mixture is extracted with CH2Cl2 (4×100 ml). The extract is washed with saturated NaCl (2×50 ml), dried over MgSO4 (activated charcoal), filtered and concentrated under reduced pressure to a solid residue. This solid is triturated in anhydrous ether, collected and air-dried. Recrystallization once from absolute EtOH and then from toluene (activated charcoal), next washing with anhydrous ether and air drying gives 2.05 g (0.0045 mole) of 1-[[[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azimilide
Reactant of Route 2
Reactant of Route 2
Azimilide
Reactant of Route 3
Reactant of Route 3
Azimilide
Reactant of Route 4
Reactant of Route 4
Azimilide
Reactant of Route 5
Reactant of Route 5
Azimilide
Reactant of Route 6
Azimilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.